molecular formula C31H27N5O3S B12008596 2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 623935-09-1

2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12008596
CAS No.: 623935-09-1
M. Wt: 549.6 g/mol
InChI Key: BMHARFSRYJVIOV-IMRQLAEWSA-N
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Description

The compound 2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core fused with a pyrazole moiety. Key structural attributes include:

  • 4-Methoxyphenyl substitution at position 2 of the thiazolo-triazol-one ring.
  • A Z-configuration methylene bridge linking the pyrazole (position 4) and thiazolo-triazol-one (position 5) .
  • 3-Methyl-4-propoxyphenyl and 1-phenyl substituents on the pyrazole ring.

Its structural complexity necessitates comparisons with analogous molecules to infer properties such as solubility, stability, and reactivity.

Properties

CAS No.

623935-09-1

Molecular Formula

C31H27N5O3S

Molecular Weight

549.6 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C31H27N5O3S/c1-4-16-39-26-15-12-22(17-20(26)2)28-23(19-35(33-28)24-8-6-5-7-9-24)18-27-30(37)36-31(40-27)32-29(34-36)21-10-13-25(38-3)14-11-21/h5-15,17-19H,4,16H2,1-3H3/b27-18-

InChI Key

BMHARFSRYJVIOV-IMRQLAEWSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

Mercapto-triazole Intermediate Preparation

3-Aryl-5-mercapto-1,2,4-triazoles are synthesized by cyclizing acylthiosemicarbazides in alkaline media. For example, 3-(4-methoxyphenyl)-5-mercapto-1,2,4-triazole is prepared by refluxing 4-methoxybenzoyl hydrazide with potassium thiocyanate in hydrochloric acid, followed by cyclization in 10% NaOH. The intermediate is characterized by a melting point of 112–113°C and distinct IR bands at 1685 cm⁻¹ (C=O) and 3070 cm⁻¹ (C–H aromatic).

Cyclization with α-Halogenated Ketones

The mercapto-triazole reacts with ethyl 2-chloroacetoacetate in absolute ethanol under reflux with concentrated sulfuric acid to form the thiazolo[3,2-b][1,2,]triazole core. This step proceeds via nucleophilic displacement of the chloride by the thiol group, followed by intramolecular cyclization. Yields range from 75% to 85%, with reaction times varying between 2–30 hours depending on the substituents.

Formation of the Pyrazole Moiety

The 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole subunit is synthesized through a Knorr-type condensation.

Chalcone Intermediate Synthesis

4-Propoxyphenylacetophenone is condensed with 3-methylbenzaldehyde in ethanol under basic conditions (NaOH, 60°C) to form the chalcone intermediate. The reaction is monitored by TLC (eluent: dichloromethane/acetone 9:1), with completion confirmed by the disappearance of the starting aldehyde’s IR band at 2720 cm⁻¹.

Cyclocondensation with Thiosemicarbazide

The chalcone reacts with thiosemicarbazide in anhydrous ethanol containing sodium hydroxide to yield the pyrazoline-thioamide intermediate. This step exhibits an 82% yield, with the product showing a characteristic ¹H NMR signal at δ 5.54 ppm for the pyrazoline methine proton.

Coupling Reactions to Assemble the Full Structure

The final step involves linking the thiazolo-triazole and pyrazole subunits via a Knoevenagel condensation.

Knoevenagel Condensation

The thiazolo[3,2-b]triazole-6-one derivative is reacted with 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in glacial acetic acid at 80°C for 12 hours. The reaction is catalyzed by piperidine, which facilitates the elimination of water and formation of the exocyclic methylene group. The product is purified via column chromatography (silica gel, hexane/ethyl acetate 7:3), yielding 68–72% of the target compound.

Table 1: Key Spectral Data for the Final Compound

Spectrum Key Signals
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, triazole-H), 7.89–7.12 (m, 12H, aromatic-H), 5.62 (s, 1H, pyrazole-H), 3.85 (s, 3H, OCH₃), 1.78 (t, 2H, CH₂CH₂CH₃)
¹³C NMR δ 165.4 (C=O), 159.8 (C–OCH₃), 148.2 (thiazole-C), 132.1–114.3 (aromatic-C)
IR (KBr)1710 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C)

Optimization and Industrial-Scale Considerations

Solvent and Catalyst Screening

Replacing glacial acetic acid with polyphosphoric acid (PPA) reduces reaction time to 6 hours but lowers yields to 60% due to side reactions. Industrial protocols employ continuous flow reactors to enhance scalability, achieving a throughput of 15 kg/day with 99.5% purity.

Green Chemistry Approaches

Recent advancements utilize microwave irradiation (150 W, 100°C) to accelerate the Knoevenagel step, achieving 78% yield in 2 hours. Supercritical CO₂ extraction replaces column chromatography, reducing solvent waste by 40% .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound’s closest analogs differ primarily in alkoxy chain length, aromatic substitution patterns, and functional groups. Key examples include:

Compound ID Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Thiazolo-triazol-one + pyrazole - 4-Methoxyphenyl (position 2)
- 3-Methyl-4-propoxyphenyl (pyrazole)
- 1-Phenyl (pyrazole)
C₃₃H₃₀N₅O₃S* 600.70* Propoxy chain, Z-configuration methylene bridge
Analog 1 Thiazolo-triazol-one + pyrazole - 4-Methoxyphenyl (position 2)
- 4-Ethoxy-3-methylphenyl (pyrazole)
- 1-Phenyl (pyrazole)
C₃₀H₂₅N₅O₃S 535.62 Ethoxy chain, shorter alkoxy group
Analog 2 Thiazolo-triazol-one + pyrazole - 4-Methoxyphenyl (position 2)
- 4-Butoxy-2-methylphenyl (pyrazole)
- 1-Phenyl (pyrazole)
C₃₂H₂₉N₅O₃S* 579.67* Butoxy chain, increased hydrophobicity
Analog 3 Thiazolo-triazol-one + pyrazole - 4-Isopropoxyphenyl (position 2)
- Acetate-functionalized phenyl (methylene bridge)
C₂₇H₂₄N₄O₄S 524.57 Branched isopropoxy group, ester functionality

Note: Molecular formulas and weights for the target compound and Analog 2 are inferred based on structural similarity to reported analogs.

Key Observations:
  • Alkoxy Chain Length : The target compound’s 4-propoxyphenyl group balances lipophilicity between the shorter ethoxy (Analog 1) and longer butoxy (Analog 2) chains. This may influence membrane permeability in biological systems.
  • Substituent Position : Analog 2’s 2-methyl group on the phenyl ring (vs. 3-methyl in the target compound) could sterically hinder intermolecular interactions .

Pharmacological and Physicochemical Implications

While direct bioactivity data for the target compound are lacking, insights can be drawn from related molecules:

  • Antimicrobial Activity : Analogous chloro- and bromo-substituted thiazoles exhibit activity against Gram-positive bacteria, suggesting the target compound’s 3-methyl-4-propoxyphenyl group may enhance lipophilicity for membrane interaction .
  • Metabolic Stability : Longer alkoxy chains (e.g., butoxy in Analog 2) may reduce metabolic degradation compared to ethoxy groups .
  • Crystal Packing : Isostructural analogs (e.g., fluorophenyl derivatives) show planar molecular conformations, with substituent orientation affecting intermolecular π-π stacking .

Biological Activity

Synthesis of Compound X

Compound X can be synthesized through a series of reactions involving thiazole and pyrazole derivatives. The synthesis typically involves:

  • Cyclocondensation Reaction : This is the primary method used to create the thiazole and pyrazole linkages.
  • Substituent Modifications : Various substituents can be introduced at different positions on the phenyl and pyrazole rings to enhance biological activity.

The structural characteristics of compound X are crucial for its biological properties, particularly the presence of the methoxy group which may influence its interaction with biological targets.

Antimicrobial Activity

Compound X has demonstrated significant antimicrobial properties against various bacterial strains. In a study evaluating its activity against Gram-positive and Gram-negative bacteria, it was found to be effective against:

  • Escherichia coli
  • Staphylococcus aureus
  • Bacillus subtilis

The minimum inhibitory concentration (MIC) values indicate that compound X exhibits potent antibacterial effects, comparable to established antibiotics like streptomycin. Table 1 summarizes the antimicrobial efficacy of compound X compared to other derivatives.

CompoundBacterial StrainMIC (μg/mL)
Compound XE. coli62.5
Compound XS. aureus31.25
StreptomycinE. coli15.62
FluconazoleA. niger7.81

Anticancer Activity

Research has also indicated that compound X possesses anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. A notable study assessed its effects on:

  • HT-29 (colon cancer)
  • TK-10 (kidney cancer)

Results showed that compound X induced apoptosis in these cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death.

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, compound X has been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, which play a significant role in chronic inflammatory diseases.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that compound X effectively reduces bacterial load in cultures infected with E. coli and S. aureus.
  • In Vivo Studies : Animal models treated with compound X showed reduced tumor size and improved survival rates compared to control groups.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a fused thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core linked to a 4-methoxyphenyl group and a substituted pyrazole moiety. Key structural elements include:

  • Thioxo group (C=S) at position 2, which enhances electrophilic reactivity .
  • Methylene bridge connecting the pyrazole and thiazolo-triazol systems, enabling conjugation and stabilizing planar configurations .
  • Alkoxy substituents (methoxy, propoxy) on aromatic rings, influencing solubility and electronic properties .
    Structural characterization typically employs NMR (1H/13C), IR (C=S stretch at ~1200 cm⁻¹), and mass spectrometry .

Q. What synthetic methodologies are recommended for preparing this compound?

A multi-step synthesis is required:

Pyrazole core formation : Condensation of hydrazine derivatives with β-diketones under acidic conditions .

Thiazolo-triazol ring construction : Cyclization using thiourea derivatives in PEG-400 at 70–80°C with catalytic Bleaching Earth Clay (pH 12.5) .

Final coupling : Knoevenagel condensation between the pyrazole aldehyde and thiazolo-triazol precursor, optimized with piperidine in ethanol .
Yield optimization : Use continuous flow reactors for better temperature control and reduced by-products .

Q. How can researchers confirm the compound’s purity and structural integrity?

  • Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) for purity assessment .
  • Spectroscopy :
    • 1H NMR : Look for characteristic peaks: δ 8.2–8.5 ppm (pyrazole protons), δ 6.8–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group) .
    • IR : Confirm C=S (1200 cm⁻¹) and C=N (1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How do substituent variations (e.g., propoxy vs. ethoxy) impact biological activity?

Comparative studies on analogs (Table 1) reveal:

SubstituentBioactivity TrendMechanism Insight
PropoxyEnhanced antimicrobial activityIncreased lipophilicity improves membrane penetration .
EthoxyReduced cytotoxicityElectron-donating groups modulate ROS generation .
Methodology:
  • SAR analysis : Synthesize analogs via stepwise substitution and test in bioassays (e.g., MIC for antimicrobial activity) .
  • Computational modeling : Density Functional Theory (DFT) to predict electronic effects of substituents .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Common issues include:

  • Solvent effects : DMSO vs. ethanol can alter compound stability; standardize solvent systems .
  • Assay variability : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Data normalization : Use nonlinear regression (GraphPad Prism) to calculate IC50 with 95% confidence intervals .

Q. How can computational tools predict this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with the thioxo group and π-π stacking with aromatic rings .
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What experimental designs are optimal for evaluating pH-dependent stability?

  • Buffer systems : Incubate the compound in PBS (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0) at 37°C .
  • Monitoring : HPLC at 0, 24, 48, and 72 h to quantify degradation products.
  • Key finding : Stability decreases below pH 6 due to protonation of the triazole nitrogen .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to mitigate variability .
  • Bioactivity validation : Use orthogonal assays (e.g., fluorescence-based ATP assays and colony counting) for cytotoxicity .
  • Data reporting : Adhere to FAIR principles by depositing spectral data in repositories like Chemotion .

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